5-Amino-2-fluoroisonicotinamide
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Overview
Description
5-Amino-2-fluoroisonicotinamide is a synthetic fluorinated isonicotinamide derivative. It is related to Favipiravir, which is used for the treatment of advanced Ebola virus infection in a small animal model . Favipiravir suppressed the replication of Zaire Ebola virus and prevented a lethal outcome in 100% of the animals .
Molecular Structure Analysis
The molecular formula of this compound is C6H6FN3O. It has a molecular weight of 155.13 g/mol. The InChI code is 1S/C6H5FN2O2/c7-5-1-3 (6 (10)11)4 (8)2-9-5/h1-2H,8H2, (H,10,11) .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s important to note that amino acids can connect with a peptide bond involving their amino and carboxylate groups . A covalent bond formed between the alpha-amino group of one amino acid and an alpha-carboxyl group of other forming -CO-NH-linkage .Physical And Chemical Properties Analysis
Amino acids, including this compound, are colorless, crystalline solids . They have a high melting point greater than 200°C . They are soluble in water, slightly soluble in alcohol, and dissolve with difficulty in methanol, ethanol, and propanol .Safety and Hazards
Properties
IUPAC Name |
5-amino-2-fluoropyridine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FN3O/c7-5-1-3(6(9)11)4(8)2-10-5/h1-2H,8H2,(H2,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMVJMEXWOXRJFB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1F)N)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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